molecular formula C5H2BrClFN B079493 2-Bromo-5-chloro-3-fluoropyridine CAS No. 514797-97-8

2-Bromo-5-chloro-3-fluoropyridine

Cat. No.: B079493
CAS No.: 514797-97-8
M. Wt: 210.43 g/mol
InChI Key: PYDGFYYLQFJQBZ-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-3-fluoropyridine is an organic compound with the molecular formula C5H2BrClFN. It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the pyridine ring. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-3-fluoropyridine typically involves halogenation reactions. One common method is the bromination of 5-chloro-3-fluoropyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing by-products and optimizing the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chloro-3-fluoropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typical in cross-coupling reactions.

Major Products: The major products formed depend on the specific reaction and reagents used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative.

Scientific Research Applications

2-Bromo-5-chloro-3-fluoropyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: It is a precursor in the synthesis of various drugs, including those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-5-chloro-3-fluoropyridine exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s ability to form hydrogen bonds and van der Waals interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Bromo-5-chloropyridine
  • 2-Chloro-3-fluoropyridine
  • 3-Bromo-5-chloropyridine

Comparison: 2-Bromo-5-chloro-3-fluoropyridine is unique due to the simultaneous presence of bromine, chlorine, and fluorine atoms, which confer distinct electronic and steric properties. This makes it more versatile in synthetic applications compared to compounds with fewer halogen substitutions. Its reactivity and the ability to participate in diverse chemical reactions make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-5-chloro-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFN/c6-5-4(8)1-3(7)2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDGFYYLQFJQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450094
Record name 2-Bromo-5-chloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514797-97-8
Record name 2-Bromo-5-chloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-chloro-3-fluoropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To solid 5-chloro-3-fluoro-2-hydroxypyridine (75 g, 0.51 mmol) was added melted POBr3 (150 g, 0.52 mmol). DMF (2 mL) was then added by pipet, and the mixture was heated at 130° C. for 1 h. The excess POBr3 was quenched by the careful addition of water to the reaction mixture at 0° C., and the resulting mixture was dissolved in a 2:1 mixture of EtOAc:water. The organic layer was washed three times with water and once with brine, dried over sodium sulfate, filtered and concentrated in vacuo. The resulting yellow oil was passed through a plug of silica gel (10% Et2O:90% hexanes) to provide the title compound as a white solid (79.4 g, 74%). The product was characterized by 1H NMR.
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
150 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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